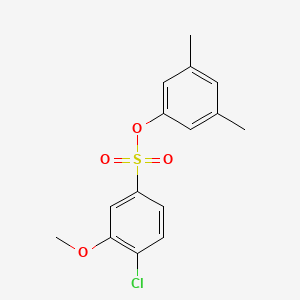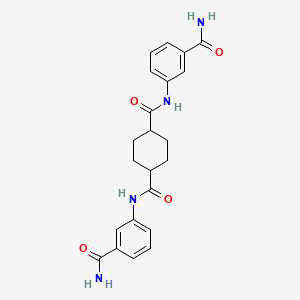
3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate is an organic compound with the molecular formula C15H14Cl2O4S It is a sulfonate ester derived from 3,5-dimethylphenol and 4-chloro-3-methoxybenzenesulfonyl chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-chloro-3-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,5-Dimethylphenol+4-Chloro-3-methoxybenzenesulfonyl chloride→3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated products.
Scientific Research Applications
3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but its structural features suggest potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-dimethylphenyl 4-chloro-3-methoxybenzenesulfonate
- 2,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate
Uniqueness
3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing chloro group on the phenyl ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15ClO4S |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 4-chloro-3-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H15ClO4S/c1-10-6-11(2)8-12(7-10)20-21(17,18)13-4-5-14(16)15(9-13)19-3/h4-9H,1-3H3 |
InChI Key |
BFIRYXQYEOKECG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane](/img/structure/B13374165.png)
![3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile](/img/structure/B13374167.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B13374173.png)

![2-[4-(acetylamino)phenyl]-N-isopentyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374186.png)


![ethyl 2-amino-7-chloro-8-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B13374195.png)
![3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B13374211.png)
![tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13374213.png)
![2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13374223.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374230.png)
![4-Phenyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13374241.png)
![(5-Chloro-2-hydroxyphenyl)[3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-yl]methanone](/img/structure/B13374244.png)
